4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole
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Overview
Description
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 4, a cyclopropylmethyl group at position 1, and a methyl group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the pyrazole ring, which can be carried out using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Cyclization reactions: The presence of the cyclopropylmethyl group can facilitate cyclization reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to the formation of corresponding oxidized or reduced derivatives.
Scientific Research Applications
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chloromethyl group allows for potential covalent binding to target proteins, while the cyclopropylmethyl and methyl groups may influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a cyclopropylmethyl group.
4-(bromomethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(chloromethyl)-1-(cyclopropylmethyl)-3-ethyl-1H-pyrazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical properties and potential applications. The presence of the cyclopropylmethyl group, in particular, may enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H13ClN2 |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-(chloromethyl)-1-(cyclopropylmethyl)-3-methylpyrazole |
InChI |
InChI=1S/C9H13ClN2/c1-7-9(4-10)6-12(11-7)5-8-2-3-8/h6,8H,2-5H2,1H3 |
InChI Key |
SJOMKULHSLLORN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CCl)CC2CC2 |
Origin of Product |
United States |
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